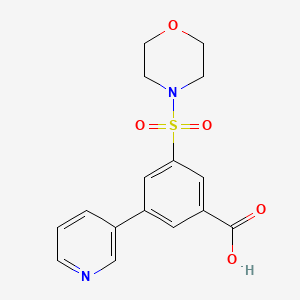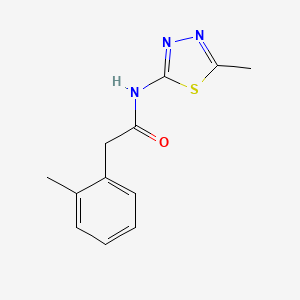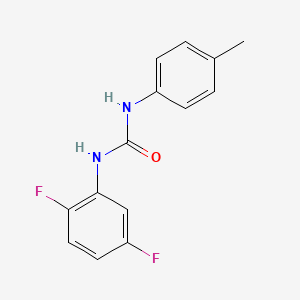![molecular formula C17H23N3O3 B5298200 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide, commonly known as BRL-15572, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its ability to modulate the activity of certain receptors in the brain.
作用机制
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. By modulating the activity of these receptors, BRL-15572 can influence the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This, in turn, can affect various physiological processes, including mood, motivation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 can produce a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which can enhance reward processing and motivation. It has also been shown to reduce pain perception in animal models, suggesting potential analgesic effects. Additionally, BRL-15572 has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression.
实验室实验的优点和局限性
BRL-15572 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for easy access to the brain. It is also highly selective for certain receptors, which can reduce the risk of off-target effects. However, one limitation of BRL-15572 is its relatively short half-life, which can make it challenging to maintain consistent levels in the body over time.
未来方向
There are several potential future directions for the study of BRL-15572. One area of interest is its potential use in the treatment of addiction. Studies have shown that BRL-15572 can reduce drug-seeking behavior in animal models, suggesting its potential use as a treatment for addiction. Additionally, BRL-15572 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Therefore, further studies are needed to investigate its potential use in the treatment of these disorders. Finally, the development of more potent and selective analogs of BRL-15572 could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, BRL-15572 is a small molecule that has been studied extensively for its potential therapeutic applications. Its ability to modulate the activity of certain receptors in the brain has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Although there are limitations to its use in lab experiments, BRL-15572 has several advantages that make it a promising candidate for further study. Future research in this area could lead to the development of new therapeutic agents for the treatment of addiction, neurodegenerative diseases, and other disorders.
合成方法
The synthesis of BRL-15572 involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-cyclopropyl-2-(4-piperazinyl)acetamide in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and high yield of BRL-15572.
科学研究应用
BRL-15572 has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, reward processing, and pain perception. Therefore, BRL-15572 has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, addiction, and chronic pain.
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-17(18-14-2-3-14)11-20-7-5-19(6-8-20)10-13-1-4-15-16(9-13)23-12-22-15/h1,4,9,14H,2-3,5-8,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGRLHSACWJPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopropylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(4-fluorobenzoyl)alaninate](/img/structure/B5298179.png)

![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)
